2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
Description
Chemical Structure and Synthesis
2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (CAS: 832142-14-0) is a cyclopropane derivative featuring a methylsulfonyl (mesyl) group attached to the cyclopropane ring and an acetic acid side chain. Its molecular formula is C₆H₁₀O₅S, with a molecular weight of 194.21 g/mol .
The compound is synthesized via mesylation of a cyclopropane precursor. For example, in -(1'-Mesyloxycyclopropyl)acetic acid (compound 28) is prepared by reacting a cyclopropane intermediate with mesyl chloride (CH₃SO₂Cl) in dichloromethane (DCM) using triethylamine (Et₃N) and dimethylaminopyridine (DMAP) as catalysts. The product is isolated in 58% yield with a melting point of 96–98°C .
Properties
IUPAC Name |
2-(1-methylsulfonylcyclopropyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-11(9,10)6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIJAEBUCVQQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid typically involves multiple steps. One common method starts with the ring opening of cyclopropanedimethanol cyclic sulfite using potassium thioacetate to obtain an intermediate compound. This intermediate undergoes sulfonic acid esterification with methanesulfonyl chloride to form another intermediate, which is then subjected to cyano group substitution. The final step involves hydrolyzing the cyano group under alkaline conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the use of readily available raw materials and simple reaction conditions to ensure high yield and purity. The steps include ring-opening reactions, esterification, and hydrolysis, which are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted cyclopropyl acetic acid derivatives
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid serves as a valuable reagent for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and addition reactions.
- Building Block for Cyclopropyl Compounds : This compound is utilized to create cyclopropyl-containing derivatives, which are important in medicinal chemistry for developing new drugs.
Biological Activities
- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have focused on its efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting its potential as an antibacterial agent .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions mediated by inflammation. It is believed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes .
Pharmaceutical Intermediate
- Drug Development : Ongoing research is exploring the use of this compound as an intermediate in the synthesis of novel pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for further development into therapeutic agents targeting various diseases .
- Potential Applications in Pain Management : Given its properties, there is potential for this compound to be developed into non-steroidal anti-inflammatory drugs (NSAIDs), providing analgesic effects with reduced gastrointestinal side effects compared to traditional NSAIDs .
Industrial Uses
- Agrochemicals : The compound may find applications in the production of agrochemicals, where its properties can be harnessed to develop effective pesticides or herbicides .
- Specialty Chemicals : In industrial settings, it can be used to create specialty chemicals that require specific functional groups or properties, enhancing product performance across various applications.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Case Study 2: Anti-inflammatory Mechanism Exploration
Research focused on the anti-inflammatory effects of this compound through its interaction with COX-2 enzymes. In vitro studies demonstrated that the compound effectively inhibited COX-2 activity, leading to reduced production of inflammatory mediators. This suggests potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid with key analogs, focusing on structural features, synthesis, and applications:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The methylsulfonyl group in the target compound enhances electrophilicity, making it a better leaving group in substitution reactions compared to the mercaptomethyl group, which participates in nucleophilic reactions . Montelukast’s bulky quinoline and sulfonamide substituents confer receptor-binding specificity, unlike smaller analogs .
Biological Activity :
- Montelukast inhibits cysteinyl leukotriene receptors (CysLT₁), reducing bronchoconstriction in asthma .
- The mercaptomethyl analog is a critical precursor in Montelukast synthesis but lacks direct therapeutic activity .
Synthetic Complexity :
- Montelukast requires 10+ synthetic steps , including stereoselective condensations and chiral resolutions .
- Simpler analogs like this compound are synthesized in 1–2 steps .
Data Table: Predicted Physicochemical Properties
Research Implications and Gaps
- Methylsulfonyl vs. Mercaptomethyl : The methylsulfonyl group’s electron-withdrawing nature may enhance metabolic stability compared to thiol-containing analogs, which are prone to oxidation .
- Montelukast Derivatives: Structural simplification of Montelukast (e.g., removing the quinoline moiety) could yield analogs with improved pharmacokinetics .
- Unanswered Questions: Limited data exist on the fluoro-methyl analog’s bioactivity, warranting further studies .
Biological Activity
2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- Chemical Name : this compound
- Molecular Formula : CHOS
- CAS Number : 1887209-88-2
- Melting Point : 42-45°C
- pKa : 4.76 (predicted)
The biological activity of this compound is primarily attributed to its role as a reagent in organic synthesis, which can lead to the formation of various biologically active compounds. The compound is known to interact with biological targets through several mechanisms:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have demonstrated COX-2 inhibition, which is significant for anti-inflammatory effects . This suggests that this compound may also exhibit anti-inflammatory properties.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, although specific mechanisms remain to be fully elucidated .
Biological Activity Insights
Recent research highlights the following key findings regarding the biological activity of this compound:
Anti-inflammatory Properties
Research has shown that compounds with similar structures can inhibit COX enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Effects
Studies have indicated that this compound may possess antimicrobial properties. These findings are particularly relevant in the context of drug development for treating infections resistant to conventional antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid | Structure | Moderate COX inhibition |
| 1-(Mercaptomethyl)cyclopropaneacetic acid | Structure | Antimicrobial properties |
The distinct substitution pattern in this compound contributes to its unique reactivity and biological activity profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological potential of this compound:
- Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of analogues led to significant reductions in inflammation markers, suggesting a potential therapeutic application for inflammatory diseases .
- Antimicrobial Activity Assessment : In vitro assays revealed that the compound exhibited notable antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics .
- Pharmacological Applications : Ongoing research is investigating its use as a pharmaceutical intermediate in synthesizing drugs targeting inflammatory and infectious diseases .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-(1-(methylsulfonyl)cyclopropyl)acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via mesylation of cyclopropane precursors. For example, mesyl chloride reacts with intermediates like 2-(1'-hydroxycyclopropyl)acetic acid in dichloromethane (DCM) with triethylamine and catalytic DMAP, achieving ~58% yield after purification (crystallization) . Key variables include:
- Temperature : Optimal at 0–5°C for mesylation to avoid side reactions.
- Solvent : DCM ensures high solubility of intermediates.
- Work-up : Aqueous extraction and drying over MgSO₄ are critical for purity.
- Data Table :
| Precursor | Reagents | Yield | Purity (NMR) |
|---|---|---|---|
| 2-(1'-hydroxycyclopropyl)acetic acid | Mesyl chloride, Et₃N, DMAP | 58% | >95% |
Q. How can the stereochemical integrity of cyclopropane-containing intermediates be maintained during synthesis?
- Answer : Cyclopropane rings are prone to ring-opening under acidic/basic conditions. To preserve stereochemistry:
- Use mild bases (e.g., Et₃N) instead of strong bases like NaOH .
- Avoid prolonged heating; reactions should be conducted below 50°C .
- Monitor by chiral HPLC or polarimetry to confirm enantiomeric excess .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and the methylsulfonyl group (δ 3.1–3.3 ppm, singlet) .
- IR : Strong absorption at ~1150 cm⁻¹ (S=O stretch) confirms sulfonyl group presence .
- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peak at m/z 206.1 (calculated for C₇H₁₀O₄S) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. anticancer efficacy) be resolved?
- Experimental Design :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (agar diffusion) and MTT assays for cytotoxicity, ensuring consistent cell lines (e.g., A549 for lung cancer) .
- Control Compounds : Compare with structurally similar analogs (e.g., 2-cyclopropyl-2-(methylthio)acetic acid) to isolate sulfonyl group effects .
- Dose-Response Curves : Establish IC₅₀ values across multiple replicates to assess reproducibility .
Q. What strategies can elucidate the mechanism of action of this compound in enzyme inhibition?
- Approaches :
- Molecular Docking : Use X-ray crystallography data of target enzymes (e.g., dihydrofolate reductase) to model binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Metabolic Profiling : Track radiolabeled compound (¹⁴C) in cell lysates to identify metabolites via LC-MS .
Q. How does the methylsulfonyl group influence metabolic stability compared to other sulfonyl derivatives?
- Study Design :
- In Vitro Microsomal Assay : Compare half-life (t₁/₂) in human liver microsomes for this compound vs. sulfoxide/sulfone analogs.
- CYP450 Inhibition Screening : Assess interactions with CYP3A4/CYP2D6 using fluorogenic substrates .
- Data Table :
| Derivative | t₁/₂ (min) | CYP3A4 Inhibition (%) |
|---|---|---|
| Methylsulfonyl | 45 | <10 |
| Sulfone | 28 | 25 |
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?
- Solutions :
- HPLC Method Optimization : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (detection at 210 nm).
- For Mesylated Byproducts : Employ ion-pair chromatography to resolve sulfonate esters .
- LOQ Validation : Achieve limits of quantification <0.05% via triple quadrupole MS .
Contradictions in Literature
- Synthesis Yield Discrepancies : Reported yields vary from 58% to >80% for similar routes. This may stem from differences in precursor purity or mesylation time.
- Biological Activity : One study reports IC₅₀ = 12 µM against A549 cells , while another shows no activity at 50 µM . Potential causes include divergent assay conditions (e.g., serum concentration in media).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
